molecular formula C23H43NO B13803223 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine

1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine

Cat. No.: B13803223
M. Wt: 349.6 g/mol
InChI Key: JZAIWHUIVHPJIF-UHFFFAOYSA-N
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Description

1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by the presence of a pyrrolidine ring attached to a pentanoyl group, which is further substituted with an undecylcyclopropyl moiety

Preparation Methods

The synthesis of 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine typically involves the following steps:

    Acylation: The pentanoyl group is introduced via an acylation reaction, often using pentanoyl chloride in the presence of a base.

    Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving an appropriate amine precursor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure desired product formation.

Scientific Research Applications

1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: This compound can be studied for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine can be compared with similar compounds such as:

    1-[5-(2-Decylcyclopropyl)pentanoyl]pyrrolidine: Differing by one carbon in the alkyl chain, this compound may exhibit slightly different physical and chemical properties.

    1-[5-(2-Undecylcyclopropyl)butanoyl]pyrrolidine: With a shorter acyl chain, this compound may have different reactivity and biological activity.

Properties

Molecular Formula

C23H43NO

Molecular Weight

349.6 g/mol

IUPAC Name

1-pyrrolidin-1-yl-5-(2-undecylcyclopropyl)pentan-1-one

InChI

InChI=1S/C23H43NO/c1-2-3-4-5-6-7-8-9-10-15-21-20-22(21)16-11-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3

InChI Key

JZAIWHUIVHPJIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC1CCCCC(=O)N2CCCC2

Origin of Product

United States

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